molecular formula C19H21NO6S B2973063 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327176-86-2

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2973063
CAS No.: 1327176-86-2
M. Wt: 391.44
InChI Key: VJYCBAAIXCTDGD-PDGQHHTCSA-N
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Description

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3,4-dimethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.

    Acrylate Formation: The intermediate sulfonamide is then reacted with methyl acrylate under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]propanoate
  • Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]butanoate

Uniqueness

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is unique due to:

  • Structural Features : The presence of both methoxy and sulfonyl groups.
  • Reactivity : Its ability to undergo diverse chemical reactions.
  • Applications : Its potential use in various scientific and industrial fields.

Properties

IUPAC Name

methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-13-5-8-15(9-6-13)27(22,23)18(19(21)26-4)12-20-14-7-10-16(24-2)17(11-14)25-3/h5-12,20H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYCBAAIXCTDGD-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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